

Neuraminidase-IN-8: A Potent Tool for Virology Research

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Compound of Interest		
Compound Name:	Neuraminidase-IN-8	
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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-8, also identified as Compound 6d, is a potent inhibitor of viral neuraminidase, a key enzyme for the release and spread of influenza viruses.[1] Its high inhibitory activity, including against known drug-resistant strains, makes it a valuable research tool for studying influenza virus biology, evaluating antiviral resistance mechanisms, and developing novel therapeutic strategies. These application notes provide a summary of its biochemical properties, detailed protocols for its use in common virological assays, and a description of its mechanism of action.

Biochemical Properties and Activity

Neuraminidase-IN-8 is a novel 1,3,4-oxadiazole derivative designed to target the active site of influenza neuraminidase.[1] It has demonstrated significantly greater in vitro inhibitory potency against neuraminidase activity compared to oseltamivir carboxylate, a widely used antiviral drug.[1]

Mechanism of Action

Neuraminidase-IN-8 functions as a competitive inhibitor of the viral neuraminidase enzyme.[1] The influenza virus life cycle involves several stages where neuraminidase plays a crucial role.



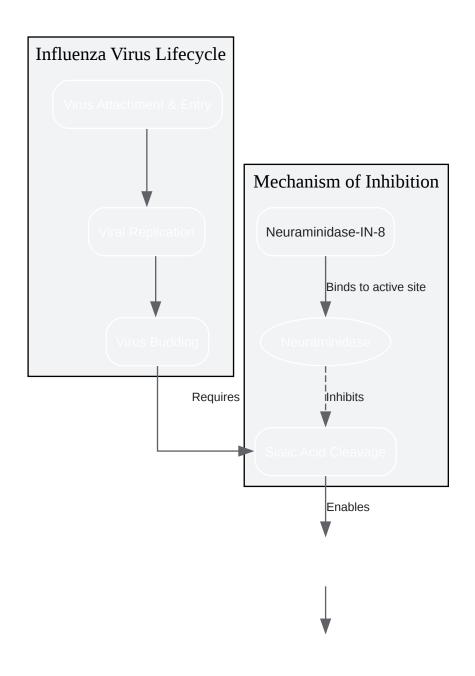




[2] Primarily, after replication within a host cell, newly formed virions bud from the cell surface but remain tethered by the interaction of their hemagglutinin (HA) surface protein with sialic acid receptors on the host cell membrane. Neuraminidase cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect new cells.[2]

Neuraminidase inhibitors, such as **Neuraminidase-IN-8**, bind to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid. This results in the aggregation of newly formed virions on the surface of the infected cell, effectively halting the spread of the infection.[2] Molecular docking studies have indicated that the 1,3,4-oxadiazole heterocycle of **Neuraminidase-IN-8** interacts with the key arginine triad (Arg118, Arg292, and Arg371) in the S1 site of the neuraminidase active site.[1]





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Caption: Mechanism of action of Neuraminidase-IN-8.

Quantitative Data

The inhibitory activity of **Neuraminidase-IN-8** has been quantified against influenza virus neuraminidase. The following table summarizes the available data.



Compound	Target	Assay Type	IC50 (μM)	Reference
Neuraminidase- IN-8 (Compound 6d)	Neuraminidase	Enzyme Inhibition	0.027	[1]
Oseltamivir Carboxylate (Reference)	Neuraminidase	Enzyme Inhibition	0.082	[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

A review citing the primary publication also noted that **Neuraminidase-IN-8** (referred to as compound 31 in the review) demonstrated stronger inhibitory potency against the H5N1-H274Y mutant neuraminidase relative to oseltamivir carboxylate, indicating its potential efficacy against oseltamivir-resistant influenza strains.[3]

Experimental Protocols

The following are detailed protocols for common assays used to characterize neuraminidase inhibitors like **Neuraminidase-IN-8**.

Protocol 1: Fluorometric Neuraminidase Inhibition Assay

This protocol is a standard method to determine the IC50 value of a neuraminidase inhibitor using a fluorogenic substrate.

Materials:

- Neuraminidase-IN-8
- Oseltamivir carboxylate (as a positive control)
- Recombinant influenza neuraminidase or influenza virus stock
- 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate



- Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
- Stop Solution: 0.14 M NaOH in 83% ethanol
- · 96-well black, flat-bottom plates
- Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Procedure:

- Compound Preparation: Prepare a stock solution of **Neuraminidase-IN-8** in an appropriate solvent (e.g., DMSO). Create a series of 2-fold dilutions in assay buffer to generate a range of concentrations for testing (e.g., from 100 μM to 0.003 μM).
- Enzyme/Virus Preparation: Dilute the neuraminidase enzyme or virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay. This should be determined in a preliminary enzyme activity assay.
- Assay Setup:
 - Add 50 μL of the diluted Neuraminidase-IN-8 or control inhibitor to the wells of a 96-well plate.
 - Add 50 µL of the diluted neuraminidase enzyme/virus to each well.
 - Include wells with enzyme/virus and assay buffer only (no inhibitor) as a positive control for enzyme activity, and wells with assay buffer only as a negative control (background).
 - Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction:
 - Prepare a working solution of MUNANA substrate in assay buffer (e.g., 100 μM).
 - Add 50 μL of the MUNANA solution to each well to initiate the reaction.
 - Incubate the plate at 37°C for 60 minutes.

Methodological & Application

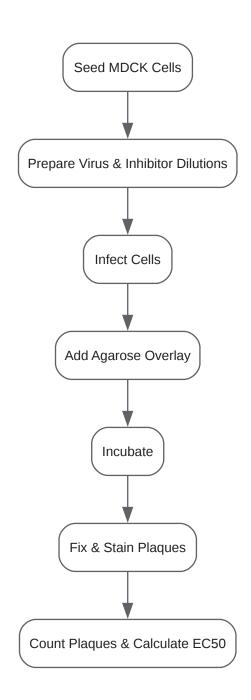




- Stopping the Reaction and Reading:
 - Add 100 μL of stop solution to each well.
 - Read the fluorescence on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the no-inhibitor control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.







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